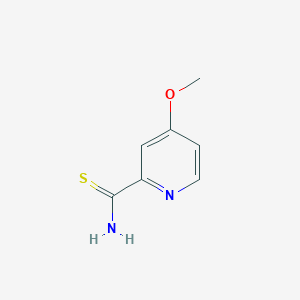

4-Methoxypyridine-2-carbothioamide

Description

Structure

3D Structure

Properties

CAS No. |

1256809-29-6 |

|---|---|

Molecular Formula |

C7H8N2OS |

Molecular Weight |

168.22 g/mol |

IUPAC Name |

4-methoxypyridine-2-carbothioamide |

InChI |

InChI=1S/C7H8N2OS/c1-10-5-2-3-9-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11) |

InChI Key |

OMWKEIFJHWFZOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)C(=S)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxypyridine 2 Carbothioamide Analogues

Electron-Rich Character and Nucleophilic Reactivity of the Thioamide Sulfur

The thioamide functional group (-CSNH₂) in 4-methoxypyridine-2-carbothioamide possesses a sulfur atom with significant nucleophilic character. This is attributed to the contribution of resonance structures that place a partial negative charge on the sulfur atom. The electron-donating methoxy (B1213986) group at the 4-position of the pyridine (B92270) ring further enhances this electron density through mesomeric effects, thereby increasing the nucleophilicity of the thioamide sulfur.

Tautomerism and Conformational Behavior of Thioamides

Thione-Thiol Tautomeric Equilibria

Thioamides can undergo tautomerization between the thione (C=S) and thiol (C-SH) forms. In the case of 2-pyridinethione and its derivatives, the thione form is generally the predominant tautomer in both the solid state and in solution. researchgate.netubc.ca Theoretical calculations, including ab initio and DFT methods, have consistently shown the thione form of pyridinethiones to be more stable than the corresponding thiol tautomer. ubc.cawayne.edu The solvent polarity can influence this equilibrium, with more polar solvents tending to stabilize the more polar thione tautomer. researchgate.net For instance, in solvents like ethanol (B145695) and water, the tautomeric equilibrium for mercaptopyridines is almost exclusively shifted towards the thione form. researchgate.net

However, the thiol form, although less stable, can be important in certain reactions, such as oxidation to disulfides. researchgate.net The interconversion between the thione and thiol forms can be facilitated by water molecules, which can act as a catalyst for the intramolecular proton transfer. researchgate.net

Cis-Trans Isomerism around the Thioamide Bond

Due to the partial double bond character of the C-N bond in the thioamide group, rotation around this bond is restricted, leading to the possibility of cis-trans isomerism. The relative stability of the cis and trans isomers is influenced by steric and electronic factors, including the nature of the substituents on the thioamide nitrogen and the adjacent pyridine ring. In peptides containing constrained amino acids like 2,3-methanopipecolic acids, a significant increase in the population of the cis isomer around the amide bond has been observed. nih.gov

Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of this compound analogues. An intramolecular hydrogen bond can form between the N-H of the thioamide and the nitrogen atom of the pyridine ring, creating a five-membered ring structure (S(5) ring). researchgate.net This type of interaction has been observed in the crystal structure of N-(4-benzoylphenyl)pyridine-2-carbothioamide. researchgate.net

The formation of intramolecular hydrogen bonds can preorganize the molecule, influencing its binding properties and reactivity. rsc.org The strength and presence of such bonds can be affected by the solvent and the presence of other functional groups within the molecule. unito.itnih.govdocumentsdelivered.com For example, in 1,4-dihydropyridine (B1200194) derivatives, intramolecular C-H···O hydrogen bonds have been shown to influence the chemical shifts in their NMR spectra. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene, making it less reactive towards electrophilic substitution and more susceptible to nucleophilic attack. imperial.ac.uk The position of substituents on the ring significantly influences its reactivity.

Influence of the Methoxy Group at the 4-Position

The methoxy group at the 4-position of the pyridine ring in this compound has a profound effect on the ring's reactivity.

Electrophilic Substitution: The methoxy group is an activating group that donates electron density to the pyridine ring through its mesomeric effect (+M effect), making the ring more susceptible to electrophilic attack than unsubstituted pyridine. reddit.com However, the nitrogen atom in the pyridine ring is a deactivating feature due to its electronegativity and its protonation in acidic media, which creates a positive charge and strongly deactivates the ring towards electrophiles. uoanbar.edu.iqrsc.org To achieve electrophilic substitution on the pyridine ring, it is often necessary to first form the pyridine N-oxide. quimicaorganica.org The N-oxide is more reactive towards both electrophilic and nucleophilic reagents than pyridine itself, with electrophilic attack occurring predominantly at the 4-position. uoanbar.edu.iq

Nucleophilic Substitution: The pyridine ring is inherently reactive towards nucleophilic substitution, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the intermediate (Wheland complex). uoanbar.edu.iqslideshare.net The methoxy group at the 4-position can itself be a target for nucleophilic substitution. Studies have shown that 4-methoxypyridine (B45360) derivatives can undergo nucleophilic amination, where the methoxy group is displaced by an amine. ntu.edu.sg The presence of electron-withdrawing groups on the pyridine ring can favor the conversion of 4-methoxypyridines to N-methyl-4-pyridones in the presence of methyl iodide. researchgate.net Furthermore, substituted derivatives of 4-methoxypyridine can be less successful candidates for nucleophilic additions due to a decreased tendency to form pyridinium (B92312) ions, which is crucial for their reactivity towards nucleophiles. acs.org

The electronic influence of substituents at the 4-position of the pyridine ring has been studied in various systems. Electron-donating groups generally increase the electron density on the ring and any coordinated metal centers, while electron-withdrawing groups have the opposite effect. nih.gov

Substituent Effects on Reactivity Profiles

The reactivity of pyridine carbothioamide analogues is significantly influenced by the nature and position of substituents on the pyridine ring. These substituents can alter the electron density of the pyridine nitrogen and the thioamide group, thereby affecting their nucleophilicity and susceptibility to electrophilic attack.

Electron-donating groups, such as the methoxy group in this compound, increase the electron density on the pyridine ring. This enhancement of nucleophilicity can facilitate reactions such as N-alkylation. Conversely, electron-withdrawing groups decrease the electron density, making the pyridine ring less reactive towards electrophiles but potentially activating adjacent positions for nucleophilic attack.

A study on the urease inhibitory activity of various pyridine carbothioamide derivatives provides insight into how substituents modulate biological and, by extension, chemical reactivity. The study revealed that the nature and position of substituents on the pyridine ring significantly impact the inhibitory potency of the compounds. For instance, an electron-donating methyl group at the ortho position and an electron-withdrawing chloro group at the meta position of the pyridine ring in carbothioamide derivatives showed notable inhibitory activity. rsc.org The presence of an OCH₃ group at the ortho position also conferred selective inhibition against urease. rsc.org While this data is from a biological context, it underscores the electronic influence of substituents on the molecule's interaction with other chemical entities.

The rates of hydrolysis of substituted benzenesulphonyl chlorides catalyzed by substituted pyridines have been shown to be dependent on the electronic properties of the substituents on the pyridine ring. rsc.org This highlights how substituents govern the nucleophilic character of the pyridine nitrogen, a key factor in many of its reactions.

| Substituent on Pyridine Ring | Electronic Effect | Influence on Reactivity |

| Methoxy (OCH₃) | Electron-donating | Increases electron density, enhances nucleophilicity of the pyridine nitrogen. |

| Methyl (CH₃) | Electron-donating | Increases electron density, enhances nucleophilicity. |

| Chloro (Cl) | Electron-withdrawing | Decreases electron density, can activate the ring for nucleophilic attack. |

| Bromo (Br) | Electron-withdrawing | Decreases electron density. |

| Fluoro (F) | Electron-withdrawing | Decreases electron density. |

Cyclization and Rearrangement Reactions Involving Pyridine Carbothioamides

The presence of both a pyridine ring and a thioamide group in close proximity allows for a variety of cyclization and rearrangement reactions, leading to the formation of diverse and often biologically active fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

Pyridine carbothioamides are valuable precursors for the synthesis of fused heterocyclic systems. A common transformation involves the intramolecular cyclization of the thioamide sulfur onto the pyridine ring or an adjacent electrophilic center. For instance, pyridine-2-carbothioamides can be utilized in the synthesis of thiazolo[3,2-a]pyridine derivatives. nih.govrsc.orgnih.gov These reactions often proceed through the formation of an S-alkylated intermediate, followed by an intramolecular nucleophilic attack of the pyridine nitrogen.

Multi-component reactions have also been developed to construct highly functionalized thiazolo[3,2-a]pyridine systems, showcasing the versatility of pyridine and thioamide-containing precursors in complex molecular assemblies. nih.govrsc.org The synthesis of various fused pyridine heterocycles, such as pyrano[3,2-c]pyridine and pyrido[4,3-d]pyrimidine, has been reported to yield compounds with significant biological activities, including anticancer properties. nih.gov

The general strategy for forming fused systems often involves creating a reactive intermediate that facilitates the ring-closing step. For example, acid-catalyzed cyclodehydration of α-hydroxylactams derived from pyridine-2,3-dicarboximides leads to the formation of new pyrido[2′,3′:3,4]-pyrrolo fused heterocyclic systems. rsc.org

Intramolecular and Intermolecular Cycloadditions

Pyridine derivatives can participate in cycloaddition reactions, although the aromaticity of the pyridine ring often presents a barrier. Dearomatization of the pyridine ring is a key step in many of these transformations. While specific examples for this compound are not extensively documented, the general reactivity patterns of pyridines in cycloadditions provide a framework for understanding its potential behavior.

Intramolecular [4+2] cycloadditions of pyridine-tethered systems have been reported, leading to the formation of polycyclic structures. rsc.org Similarly, intermolecular cycloaddition reactions involving pyridines have been explored. rsc.org These reactions often require activation of the pyridine ring, for instance, through N-acylation to form a pyridinium salt, which then acts as a diene in Diels-Alder type reactions.

Oxidative and Reductive Transformations of the Thioamide Group

The thioamide group in this compound is susceptible to both oxidation and reduction, leading to a variety of functional group transformations.

Oxidative Transformations:

The oxidation of the thioamide group can lead to several products, depending on the oxidant and reaction conditions. Mild oxidation can afford the corresponding sulfoxide, while stronger oxidants can yield the sulfonamide. A significant oxidative transformation of thioamides is their oxidative cyclization. For instance, photocatalytic oxidative cyclization of aromatic thioamides using Cu₂O as a catalyst has been shown to produce 1,2,4-thiadiazoles. rsc.orgrsc.org The proposed mechanism involves the formation of a thioamide radical cation, followed by dimerization and intramolecular cyclization. rsc.org

Another documented oxidative reaction is the dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides upon treatment with sodium hypochlorite (B82951) (bleach), leading to complex polyheterocyclic structures. acs.org This indicates that the pyridine ring can influence the outcome of the oxidation of adjacent functional groups.

Reductive Transformations:

The reduction of the thioamide group typically yields the corresponding amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The electrochemical reduction of pyridine carboxamides has also been investigated, which suggests a potential route for the reduction of the corresponding carbothioamides. google.comgoogle.com The reduction of the thiazole (B1198619) moiety in rsc.orgthiazolo[4,5-b]pyridines to 2,3-dihydro rsc.orgthiazolo[4,5-b]pyridines has been achieved using borohydride reagents, indicating that the sulfur-containing ring can be selectively reduced. beilstein-journals.org

| Transformation | Reagent/Condition | Product |

| Oxidation | ||

| Mild Oxidation | Hydrogen peroxide, peracids | Sulfonamide |

| Photocatalytic Oxidative Cyclization | Cu₂O, light | 1,2,4-Thiadiazole |

| Oxidative Dimerization | Sodium hypochlorite | Polyheterocyclic ensemble |

| Reduction | ||

| Chemical Reduction | LiAlH₄, NaBH₄ | Amine |

| Electrochemical Reduction | Electrolysis | Amine (inferred from carboxamide) |

| Selective Ring Reduction | Borohydride reagents | Dihydrothiazolopyridine |

Coordination Chemistry of 4 Methoxypyridine 2 Carbothioamide As a Ligand

Ligand Design and Coordination Modes

The coordination behavior of 4-Methoxypyridine-2-carbothioamide is largely dictated by the presence of multiple donor atoms and its potential to exist in different tautomeric forms. These factors allow for a range of coordination geometries, making it a versatile building block in the design of new metal-based materials.

N,S-Bidentate Chelation in Pyridine (B92270) Carbothioamides

Pyridine-2-carbothioamides (PCAs) are well-recognized for their capacity to act as N,S-bidentate ligands. mdpi.com The coordination typically involves the nitrogen atom of the pyridine ring and the sulfur atom of the carbothioamide group, forming a stable five-membered chelate ring with the metal center. mdpi.com This bidentate chelation is a common and favored coordination mode for this class of ligands. mdpi.com The presence of the methoxy (B1213986) group at the 4-position of the pyridine ring in this compound can influence the electron density on the pyridine nitrogen, which in turn can affect the strength of the metal-ligand bond.

Monodentate and Bridging Coordination Geometries

While bidentate chelation is prevalent, pyridine-based ligands can also exhibit other coordination modes. Depending on the reaction conditions and the nature of the metal ion, monodentate coordination through either the pyridine nitrogen or the thioamide sulfur is possible. wpmucdn.comresearchgate.net Furthermore, bridging coordination, where the ligand links two or more metal centers, represents another possibility. rsc.orgosti.govnih.gov This can occur in various ways, for instance, through the pyridine nitrogen coordinating to one metal and the thioamide group to another, or through the thioamide group itself bridging two metal ions. The flexibility of the ligand to adopt different coordination geometries contributes to the structural diversity of its metal complexes.

Influence of Tautomeric Forms on Coordination Preferences

A crucial aspect influencing the coordination chemistry of this compound is the existence of thione-thiol tautomerism. The carbothioamide group can exist in the thione form (-C(=S)NH2) or the thiol form (-C(SH)=NH). The deprotonation of the thiol form results in a thiolate ligand, which can also coordinate to metal centers. mdpi.com The specific tautomeric form that participates in coordination can be influenced by factors such as the pH of the medium and the nature of the metal ion. For instance, in some ruthenium complexes, the pyridine carbothioamide ligand has been observed to coordinate in its deprotonated thiolate form. mdpi.comresearchgate.net This tautomeric flexibility adds another layer of complexity and versatility to the coordination behavior of this compound. The relative stability of these tautomers can be influenced by substituents on the pyridine ring. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and stability.

Stoichiometry and Stability of Coordination Compounds

The stoichiometry of the metal complexes of this compound can vary depending on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. Both mononuclear and polynuclear complexes can be formed. rsc.org The stability of these coordination compounds is a critical factor, particularly for their potential applications. Stability constants for metal complexes of similar ligands have been determined using techniques like spectrophotometric competition titrations. nih.govresearchgate.net For instance, the stability of ruthenium and osmium complexes of a related pyridine carbothioamide was investigated in aqueous solution using NMR spectroscopy, revealing information about their behavior in biological media. mdpi.com The thermodynamic stability of these complexes is a key parameter that governs their formation and persistence in solution. nih.govresearchgate.net

Interactive Table of Synthesized Metal Complexes with Pyridine Carbothioamide Ligands

| Metal | Ligand | Complex Formula | Coordination Geometry | Reference |

| Ruthenium(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | [Ru(cym)Br(L)]Br | Piano-stool | mdpi.com |

| Ruthenium(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | [Ru(cym)I(L)]I | Piano-stool | mdpi.com |

| Osmium(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | [Os(cym)I(L)]I | Piano-stool | mdpi.com |

| Rhodium(III) | N-(4-fluorophenyl)pyridine-2-carbothioamide | [Rh(Cp)Cl(L)]Cl | Piano-stool | mdpi.com |

| Iridium(III) | N-(4-fluorophenyl)pyridine-2-carbothioamide | [Ir(Cp)Cl(L)]Cl | Piano-stool | mdpi.com |

| Copper(II) | 2,6-bis(pyrazine-2-carboxamido)pyridine | [Cu3(L)2(µ2-OAc)2] | Tricopper(II) | rsc.org |

| Copper(II) | 2,6-bis(pyridine-2-carboxamido)pyridine | [Cu3(L)2(py)2][ClO4]2 | Tricopper(II) | rsc.org |

| Lanthanide(III) | 2-propyl pyridine-4-carbothioamide | [LnL3Cl2(H2O)2]Cl | 10-coordinate | orientjchem.org |

No Scientific Data Found for this compound Complexes

Following a comprehensive search of available scientific literature and chemical databases, no specific research or data could be located for the coordination chemistry of the compound This compound as a ligand in metal complexes. Consequently, the generation of an article detailing its structural, electronic, and reactive properties as a coordinated ligand is not possible at this time.

The inquiry requested a detailed analysis structured around the coordination chemistry of this compound, including specifics on the structural elucidation of its metal complexes through single-crystal X-ray diffraction, analysis of coordination geometries and bond lengths, intermolecular interactions such as aurophilic interactions, as well as its electronic properties, ligand field effects, and the reactivity of the coordinated ligand.

Searches for this specific compound did not yield any published studies, crystallographic data, or spectroscopic analyses that would be necessary to construct the requested scientific article. While information is available for related compounds, such as other derivatives of pyridine-2-carbothioamide (B155194) or complexes containing the simpler 4-methoxypyridine (B45360) ligand, no literature specifically addresses the synthesis, characterization, or properties of metal complexes with this compound.

The creation of a scientifically accurate and informative article as per the detailed outline provided requires access to experimental data from primary research. Without such foundational information, any attempt to generate the content would be purely speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, until research on the coordination chemistry of this compound is conducted and published, it is not feasible to provide the requested article.

Computational and Theoretical Studies on 4 Methoxypyridine 2 Carbothioamide Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 4-Methoxypyridine-2-carbothioamide. These methods provide detailed information on electron distribution, orbital energies, and the nature of chemical bonds, which collectively determine the molecule's properties and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules of this nature due to its balance of accuracy and computational cost. The B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), is frequently employed for such analyses. epstem.netmdpi.complos.org These calculations can predict key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

For analogous pyridine (B92270) derivatives, DFT calculations have been used to determine Mulliken atomic charges, which describe the partial charge distribution across the molecule. epstem.net In this compound, the electronegative nitrogen and sulfur atoms are expected to carry partial negative charges, while the adjacent carbon atoms would be more electropositive. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Representative Calculated Electronic Properties for a Pyridine Carboxamide Analog using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on general findings for similar pyridine carboxamide structures. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, such as Hartree-Fock (HF) calculations, provide a foundational, albeit less detailed, picture of the electronic configuration compared to more advanced methods. While often less accurate than DFT for electron correlation effects, HF methods, particularly with basis sets like STO-3G or 6-31G*, are valuable for initial geometry optimizations and for providing a qualitative understanding of the molecular orbitals. acs.org These methods have been applied to various acridine-carboxamides to study their interaction energies. acs.org For this compound, ab initio calculations can help in elucidating the fundamental electronic structure and in providing a baseline for more sophisticated computational studies.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Computational methods allow for a detailed exploration of its conformational landscape.

Exploration of Conformational Minima

The rotation around the single bond connecting the pyridine ring and the carbothioamide group gives rise to different conformers. Computational studies on related pyridine-2-carboxamide derivatives have shown that both planar and non-planar (skew) conformations can exist. bohrium.com For this compound, it is anticipated that the most stable conformers will be those that minimize steric hindrance between the methoxy (B1213986) group, the thioamide group, and the pyridine ring hydrogen atoms, while maximizing any favorable intramolecular interactions, such as hydrogen bonding. The optimization of molecular structures using methods like DFT can identify these low-energy conformations.

Barrier Heights for Conformational Isomerization

Reaction Mechanism Modeling

Computational chemistry can also be employed to model the reaction mechanisms involved in the synthesis of this compound. Although specific computational studies on the synthesis of this particular molecule are not widely reported, the general principles of modeling reaction pathways for related pyridine derivatives are well-established. For instance, the synthesis of pyridine-3-carboxamide (B1143946) derivatives has been mechanistically proposed, and such pathways could be computationally investigated to determine reaction energies, transition state structures, and activation barriers. acs.org Such modeling provides a deeper understanding of the reaction kinetics and can aid in the optimization of synthetic routes.

Spectroscopic Property Prediction and Interpretation

Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules, providing a powerful synergy with experimental data.

Theoretical vibrational frequency calculations are a valuable tool for assigning the bands observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule at its optimized geometry, a theoretical spectrum can be generated. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can then be compared with the experimental spectrum to provide a detailed assignment of the observed peaks.

For a molecule like this compound, DFT calculations can predict the vibrational frequencies associated with its various functional groups. For example, the characteristic stretching frequencies of the C=S (thioamide), N-H (thioamide), C-N, and C-O-C (methoxy) groups can be calculated. scielo.org.zanih.gov A comparison of these calculated frequencies with experimental IR data can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) | Reference |

| C=O Stretching | 1725 | 1713 | scielo.org.za |

| C-N Stretching | 1327 | 1345 | scielo.org.za |

| C-S Stretching | 588 | 591 | scielo.org.za |

This table shows a comparison of calculated and experimental vibrational frequencies for a related molecule containing a thioamide group, illustrating the accuracy of DFT calculations.

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions.

For this compound, TD-DFT calculations can help to understand its electronic structure and interpret its UV-Vis spectrum. The calculations can identify the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.zaresearchgate.net The energy difference between these frontier orbitals is often related to the electronic transitions observed in the UV-Vis spectrum.

| Transition | Calculated Wavelength (nm) (TD-DFT) | Oscillator Strength (f) | Reference |

| HOMO -> LUMO | 522.01 | 0.1519 | scielo.org.za |

| HOMO -> LUMO+1 | 405.85 | 0.3780 | scielo.org.za |

| HOMO-2 -> LUMO | scielo.org.za | ||

| HOMO-8 -> LUMO | 342.90 | 0.2430 | scielo.org.za |

This table presents calculated UV-Vis absorption data for a related thiazolidinone derivative, demonstrating the type of information obtained from TD-DFT calculations.

Computational chemistry provides a powerful means to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. pdx.eduucl.ac.ukmemphis.edu The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. chemicalbook.comresearchgate.net These predicted shifts can be compared with experimental data to aid in the assignment of NMR signals and to confirm the proposed molecular structure. scielo.org.za Discrepancies between calculated and experimental shifts can sometimes indicate the presence of specific solvent effects or conformational changes that were not accounted for in the calculation.

| Atom | Calculated ¹³C Chemical Shift (ppm) (B3LYP/GIAO) | Experimental ¹³C Chemical Shift (ppm) | Reference |

| C(methoxy) | 53.01 | 55.65 | scielo.org.za |

| C(allylidene) | 136.9, 123.6, 127.0 | 141.8, 125.2, 129.6 | scielo.org.za |

This table provides a comparison of calculated and experimental ¹³C NMR chemical shifts for a molecule containing a methoxy group, highlighting the utility of computational predictions.

Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules interact with each other in the solid state is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. chemrxiv.orgnih.gov Computational methods can be used to investigate these interactions and to predict the formation of hydrogen bonding networks in the crystal structure of this compound. unt.edumdpi.comrsc.org

The this compound molecule possesses several potential hydrogen bond donor and acceptor sites. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The N-H group of the thioamide is a primary hydrogen bond donor, and the sulfur atom of the C=S group can also act as a hydrogen bond acceptor.

Computational studies can explore the possible hydrogen bonding motifs, such as the formation of dimers or extended chains. sigmaaldrich.comnih.govresearchgate.netunison.mx For example, the R²₂(8) graph set notation is often used to describe common hydrogen-bonded ring structures. By calculating the interaction energies of different molecular arrangements, the most stable crystal packing can be predicted. Quantum Theory of Atoms in Molecules (QTAIM) is a technique that can be used to analyze the electron density to characterize and quantify the strength of intermolecular interactions, including hydrogen bonds. mdpi.com

| Interacting Molecules | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |

| Hydrazine-1-carbothioamide Dimer | N-H···O | -32.2 | mdpi.com |

| 4-Nitrophenol and 4,4'-Bipyridine | O-H···N | - | nih.gov |

| 2-Amino-4-methoxy-6-methylpyrimidine | N-H···N | - | sigmaaldrich.com |

This table illustrates the types of intermolecular interactions and their calculated energies that can be investigated for systems related to this compound.

Ligand-Metal Interaction Analysis in Coordination Compounds

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the nuanced interactions between this compound and various metal centers. These theoretical approaches provide insights into the electronic and structural properties of the resulting complexes, which are often difficult to ascertain through experimental methods alone.

Upon coordination with a metal ion, this compound typically acts as a bidentate ligand, forming a stable five-membered chelate ring. The coordination occurs through the nitrogen atom of the pyridine ring and the sulfur atom of the carbothioamide group. This mode of interaction is consistently observed across a range of metal complexes and is supported by both experimental X-ray diffraction data and theoretical calculations on analogous systems. mdpi.com

The nature of the metal center, its oxidation state, and the presence of other ligands in the coordination sphere significantly influence the electronic distribution and geometry of the complex. For instance, in related pyridine-2-carbothioamide (B155194) complexes, it has been shown that the metal-sulfur and metal-nitrogen bond lengths are sensitive to the electronic environment. mdpi.com

Natural Bond Orbital (NBO) and Molecular Orbital (MO) Analyses

While specific Natural Bond Orbital (NBO) and detailed Molecular Orbital (MO) analyses for this compound complexes are not extensively documented in publicly available research, the principles from related systems can be extrapolated. NBO analysis is a powerful tool to quantify the donor-acceptor interactions between the ligand and the metal. It would be expected to show significant charge transfer from the lone pairs of the pyridine nitrogen and the thioamide sulfur to the vacant orbitals of the metal center.

The primary donor interactions would involve the lone pair of the pyridine nitrogen (LP(N)) and the lone pair of the sulfur atom (LP(S)) donating into the vacant d-orbitals of the metal. The extent of this charge transfer, and the resulting stabilization energy, would be indicative of the strength of the covalent character of the metal-ligand bonds.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of the complexes. In typical coordination compounds of this nature, the HOMO is often localized on the ligand, particularly the electron-rich thioamide and pyridine moieties, while the LUMO is predominantly centered on the metal ion. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the chemical reactivity and stability of the complex. A smaller HOMO-LUMO gap generally implies higher reactivity.

Data from Analogous Systems

To illustrate the nature of ligand-metal interactions, data from computational studies on structurally similar pyridine-carbothioamide and pyridine-carboxamide complexes are presented below. These tables provide an overview of typical bond lengths and the nature of frontier molecular orbitals, which can serve as a reasonable approximation for what would be expected for this compound complexes.

| Complex | Metal-Nitrogen (Pyridine) Bond Length (Å) | Metal-Sulfur/Oxygen (Thioamide/Amide) Bond Length (Å) | Reference |

|---|---|---|---|

| [Ru(cymene)(N-(4-fluorophenyl)pyridine-2-carbothioamide)Br]⁺ | ~2.10 | ~2.40 | mdpi.com |

| [Pd(N-(4-bromophenyl)pyridine-2-carboxamide)(Cl)(pyridine)] | ~2.03 | ~2.25 (M-O) | utmb.edu |

| Complex Type | Predominant Character of HOMO | Predominant Character of LUMO | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Ruthenium(II) Pyridine-Carbothioamide | Ligand-centered (π-orbitals of pyridine and thioamide) | Metal-centered (d-orbitals) | ~2.5 - 3.5 | mdpi.com |

| Palladium(II) Pyridine-Carboxamide | Ligand-centered (p-orbitals on N and O) | Metal-centered (d-orbitals) and ligand π* | ~3.0 - 4.0 | utmb.edu |

Advanced Materials and Catalytic Applications of Pyridine Carbothioamides

Design and Synthesis of Supramolecular Architectures

The inherent structural features of 4-methoxypyridine-2-carbothioamide, namely the pyridine (B92270) nitrogen, the thioamide sulfur, and the N-H protons, provide multiple sites for non-covalent interactions, making it a promising candidate for the construction of ordered supramolecular assemblies.

Self-Assembly Driven by Thioamide-Mediated Interactions

The thioamide group is a powerful motif for directing self-assembly processes. It can act as both a hydrogen bond donor (N-H) and acceptor (C=S), leading to the formation of robust one-dimensional chains or two-dimensional sheets. While direct studies on the self-assembly of this compound are not extensively documented, research on analogous pyridine-2-carbothioamides demonstrates the prevalence of hydrogen bonding. For instance, in the crystal structure of N-(4-benzoylphenyl)pyridine-2-carbothioamide, an intramolecular N—H⋯N hydrogen bond is observed, forming an S(5) ring motif. nih.gov This type of interaction, along with intermolecular hydrogen bonds, plays a crucial role in the packing of the molecules in the solid state. The presence of the methoxy (B1213986) group in the 4-position of the pyridine ring in this compound could further influence the self-assembly process through additional weak interactions, potentially leading to unique supramolecular architectures.

Formation of Coordination Polymers and Metal-Organic Frameworks

The pyridine nitrogen and the thioamide sulfur of this compound are excellent donor atoms for coordination with metal ions, paving the way for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The coordination behavior of the closely related picolinamide (B142947) (pyridine-2-carboxamide) with various metal ions has been extensively studied. For example, picolinamide forms complexes with group 12 metals (Zn, Cd, Hg), acting as a bidentate ligand through the pyridine nitrogen and the amide oxygen. nih.gov These complexes can range from discrete mononuclear units to extended polymeric chains. nih.gov

Similarly, pyridine dicarboxamide ligands have been shown to form mono-, di-, tri-, and tetranuclear copper(II) complexes. mdpi.com The ability of these related ligands to bridge multiple metal centers suggests that this compound could also serve as a versatile linker in the design of CPs and MOFs. The methoxy group could influence the electronic properties of the pyridine ring, thereby modulating the coordination strength and potentially the catalytic or photophysical properties of the resulting framework. While specific MOFs based on this compound are yet to be reported, the vast library of MOFs constructed from pyridine-based ligands highlights the potential of this compound in creating porous materials with applications in gas storage, separation, and catalysis. nih.govwikipedia.org

Pyridine Thioamide Derivatives as Ligands in Homogeneous Catalysis

The ability of pyridine thioamides to coordinate with transition metals makes them attractive ligands for homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences the activity and selectivity of the metal catalyst.

Asymmetric Catalysis with Chiral Pyridine Thioamide Ligands

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While specific applications of chiral derivatives of this compound in asymmetric catalysis have not been detailed, the broader class of chiral pyridine-derived ligands has shown immense promise. nih.gov The introduction of chiral centers into pyridine-based ligands has led to successful applications in a variety of asymmetric reactions. nih.gov For instance, chiral pyridine N-oxides have been used as effective ligands in asymmetric catalysis. wikipedia.orgnih.gov The synthesis of chiral pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride has also been reported, highlighting a potential route to chiral thioamide analogues. mdpi.com A chiral version of this compound could potentially be synthesized and employed in asymmetric transformations, where the methoxy group might play a role in modulating the electronic environment of the catalytic center.

Cross-Coupling Reactions and Other Organometallic Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. Pyridine-based ligands are frequently employed in these transformations. nih.govsigmaaldrich.comnih.gov For instance, palladium(II) complexes with various pyridine ligands have been shown to be efficient precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic nature of the substituents on the pyridine ring can significantly impact the catalytic activity. While direct use of this compound in cross-coupling has not been reported, palladium complexes bearing pyridine-based ligands are well-established in the field. nih.gov The development of novel ligands for organometallic catalysis is an active area of research, and pyridine thioamides represent a class of ligands with tunable properties that could be beneficial for various catalytic processes. mdpi.commdpi.com

Electroactive and Photoactive Materials

The incorporation of electroactive or photoactive moieties into polymeric or supramolecular structures can lead to materials with interesting optical and electronic properties. Pyridine and thioamide-containing compounds are known to exhibit such properties.

While there is no specific research on the electroactive or photoactive properties of materials derived from this compound, the constituent parts of the molecule suggest potential in this area. Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field. wikipedia.orgnih.govmdpi.comtaylorfrancis.com Polyamides incorporating electroactive units, such as pyrene, have been synthesized and shown to have both p- and n-dopable states. mdpi.com It is conceivable that this compound could be incorporated as a monomer into a polymer backbone to create novel EAPs.

Development of Pyridine Thioamide-Based Sensors

The development of chemical sensors based on pyridine thioamides is an emerging area of research, driven by the unique coordination properties and electronic characteristics of these molecules. While specific research on this compound as a sensor is limited, the broader class of pyridine derivatives has shown significant promise in the detection of various analytes, particularly metal ions. mdpi.comarkat-usa.orgnih.gov

The fundamental principle behind the sensing mechanism of pyridine thioamide-based sensors lies in the interaction between the analyte and the heteroatoms (nitrogen and sulfur) of the thioamide group, as well as the nitrogen atom of the pyridine ring. These interactions can lead to changes in the photophysical properties of the molecule, such as fluorescence or color, which can be measured and correlated to the concentration of the analyte. mdpi.comnih.gov The presence of a methoxy group, as in this compound, can further modulate the electronic properties and, consequently, the sensing behavior of the compound.

Research on related pyridine derivatives has demonstrated their potential as fluorescent chemosensors. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and evaluated for their ability to detect toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The addition of these metal ions resulted in distinct fluorescent responses, enabling their identification. Similarly, pyridine-phenolic ligands have been developed for the optical detection of metal ions such as beryllium under aqueous conditions, showcasing the versatility of the pyridine scaffold in sensor design. arkat-usa.org

The synthesis of these sensor molecules often involves multi-step reactions, such as the Suzuki coupling and demethylation for pyridine-phenolic ligands, followed by purification to ensure high purity for sensitive detection applications. arkat-usa.org The development of pyridine thioamide-based sensors would likely follow similar synthetic strategies, focusing on creating molecules with high selectivity and sensitivity towards specific analytes.

Table 1: Examples of Pyridine-Based Sensors and Their Target Analytes

| Pyridine Derivative Class | Target Analyte(s) | Sensing Principle | Reference |

| 2-Amino-3-cyanopyridines | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence | mdpi.com |

| Pyridine-phenolic ligands | Beryllium ions | Fluorescence | arkat-usa.org |

| 2,6-bis(2-anilinoethynyl)pyridine scaffolds | Anions (e.g., Chloride) | Fluorescence | nih.gov |

Applications in Optoelectronic Devices

Pyridine-based compounds, including those with thioamide functionalities, are of significant interest for applications in optoelectronic devices due to their tunable electronic and optical properties. taylorfrancis.comrsc.orgresearchgate.net The incorporation of a pyridine ring, an electron-deficient system, into a conjugated molecule can influence its charge transport characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices. researchgate.net

The synthesis of such materials often involves creating π-conjugated systems that facilitate the movement of electrons. The solubility of these compounds in common organic solvents is a crucial factor for their processability into thin films for device fabrication. The introduction of alkyl chains, such as a dodecyl chain, can significantly improve solubility. researchgate.net

Theoretical studies using Density Functional Theory (DFT) are often employed to investigate the structural and optoelectronic properties of these materials. rsc.org These calculations can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for understanding and designing efficient optoelectronic devices. rsc.orgresearchgate.net The photoluminescence properties, including the emission wavelength and quantum efficiency, are also key characteristics that determine the suitability of a material for applications like OLEDs.

Corrosion Inhibition Mechanisms of Thioamide Compounds

Pyridine and its derivatives, including carbothioamides, have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. qu.edu.qadoaj.orgui.ac.iduotechnology.edu.iqresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. uotechnology.edu.iq

The corrosion inhibition mechanism of thioamide compounds is attributed to the presence of heteroatoms such as nitrogen and sulfur, as well as π-electrons in the pyridine ring. These features allow the molecule to interact with the vacant d-orbitals of the metal. The adsorption process can be classified as physisorption, involving electrostatic interactions between the charged molecule and the metal surface, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms and the metal. doaj.orgui.ac.id

Several factors influence the inhibition efficiency of pyridine derivatives, including the concentration of the inhibitor, the temperature, and the molecular structure of the inhibitor itself. qu.edu.qaui.ac.iduotechnology.edu.iq Generally, the inhibition efficiency increases with increasing inhibitor concentration up to an optimal value. uotechnology.edu.iq The effect of temperature can be more complex; in some cases, efficiency decreases with increasing temperature, suggesting physisorption, while in others, it may increase, indicating chemisorption. qu.edu.qauotechnology.edu.iq

The adsorption of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the inhibitor-surface interaction. doaj.orgui.ac.id Thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) can be calculated to further elucidate the spontaneity and type of adsorption. A more negative value of ΔG°ads indicates stronger and more spontaneous adsorption.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. qu.edu.qadoaj.org Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net EIS measurements provide information about the charge transfer resistance at the metal-solution interface, which is inversely proportional to the corrosion rate. researchgate.net

Surface analysis techniques like Scanning Electron Microscopy (SEM) can visually confirm the formation of a protective film on the metal surface. ui.ac.id While specific studies on this compound are scarce, the general principles derived from the study of other pyridine-based inhibitors strongly suggest its potential as an effective corrosion inhibitor. The presence of the methoxy group could further enhance its performance by increasing the electron density on the pyridine ring, thereby strengthening its interaction with the metal surface.

Analytical Techniques for Characterization and Quantification in Pyridine Carbothioamide Research

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool in the elucidation of the chemical structure and properties of novel compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about atomic connectivity, functional groups, and electronic configurations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the analysis of pyridine (B92270) carbothioamide derivatives, ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For a related compound, 6-Methoxypyridine-2-yl methylene (B1212753) thiosemicarbazide (B42300), specific chemical shifts (δ) in the ¹H NMR spectrum, recorded in DMSO-d₆, have been identified. mdpi.com These include signals for the methoxy (B1213986) group protons, aromatic protons on the pyridine ring, and protons of the thioamide group. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its bonding environment. For instance, the ¹³C NMR spectrum of 6-Methoxypyridine-2-yl methylene thiosemicarbazide shows characteristic peaks for the methoxy carbon, the carbons of the pyridine ring, and the carbon of the thioamide C=S group. mdpi.com

| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) |

| 6-Methoxypyridine-2-yl methylene thiosemicarbazide | ¹H NMR | DMSO-d₆ | 3.85 (s, 3H, OCH₃), 6.75-6.76 (d, 1H, pyridine-H), 7.69-7.74 (m, 2H, pyridine-H), 7.77 (s, 1H, NH), 10.50 (s, 1H, NH₂) |

| 6-Methoxypyridine-2-yl methylene thiosemicarbazide | ¹³C NMR | DMSO-d₆ | 54.22 (OCH₃), 110.66, 113.35, 139.91, 151.64, 163.74 (pyridine-C), 178.9 (C=S) |

Data based on a closely related compound to illustrate expected values. mdpi.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. In the context of 4-Methoxypyridine-2-carbothioamide, key vibrational bands would be expected for the N-H stretching of the amide group, C=S stretching of the thioamide, C-N stretching, C-O stretching of the methoxy group, and various vibrations of the pyridine ring. For example, in related pyridine carbothioamide derivatives, characteristic IR peaks appear for N-H₂ groups (around 3268 and 3255 cm⁻¹), the N-HCS group (around 3181 cm⁻¹), and the C=N bond (around 1622 cm⁻¹). mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. A detailed vibrational analysis of related molecules like 2-ethylpyridine-4-carbothioamide has been performed using both Fourier Transform IR (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, allowing for a thorough assignment of fundamental vibrational frequencies. nih.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Thioamide) | 3100 - 3400 |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 |

| C=S Stretch (Thioamide) | 1050 - 1250 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| Pyridine Ring Vibrations | 1400 - 1600 |

This table presents generally expected IR absorption ranges for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The resulting spectrum is characterized by the wavelength of maximum absorbance (λ_max).

For aromatic and heterocyclic compounds like this compound, UV-Vis spectra typically show absorptions corresponding to π → π* and n → π* electronic transitions. The pyridine ring, the thioamide group, and the methoxy group all influence the electronic transitions. In pyridine-containing compounds, characteristic absorption bands are often observed in the UV region. researchgate.net The specific λ_max values and molar absorptivity are sensitive to the solvent and the substitution pattern on the pyridine ring. rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. An HPLC method for a pyridine derivative would typically involve a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov

Method validation would be performed to ensure selectivity, precision, accuracy, and linearity over a specific concentration range. ptfarm.pl Detection is commonly achieved using a UV detector set to a wavelength where the analyte has strong absorbance, as determined from its UV-Vis spectrum. sielc.com This allows for the accurate quantification of this compound in research samples or for purity assessment.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be utilized to assess its purity and to quantify its presence in reaction mixtures or as a final product. The volatility of the compound, though moderate, allows for its analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Research Findings:

The analysis of pyridine derivatives by GC is well-established. osha.govtandfonline.com For a compound like this compound, a capillary column with a mid-polarity stationary phase, such as one based on polyethylene (B3416737) glycol (PEG), is often suitable. osha.gov However, care must be taken as the basic nature of the pyridine moiety can lead to interactions with acidic sites on the column, potentially causing peak tailing and reduced resolution. researchgate.net The use of modern, inert columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or equivalent), is also common, especially when coupled with mass spectrometry. researchgate.net Derivatization is sometimes employed for less volatile or more polar pyridine compounds, though it may not be necessary for this compound depending on the specific analytical goals. researchgate.net

Below is a table illustrating typical GC-MS parameters that could be employed for the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40-450 amu |

| Solvent Delay | 3 min |

Note: This data is illustrative and based on typical parameters for similar compounds. Actual parameters would require optimization.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis is a high-resolution separation technique based on the differential migration of charged species in an electric field. libretexts.org CZE is particularly well-suited for the analysis of polar and charged molecules and can be a valuable tool for assessing the purity of this compound, especially for detecting ionic impurities. nih.gov

Research Findings:

The separation in CZE is governed by the charge-to-size ratio of the analyte. libretexts.org For this compound, the pyridine nitrogen can be protonated in acidic buffers, rendering the molecule cationic and suitable for CZE analysis. The choice of buffer pH is critical; it will determine the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). usp.org A low pH buffer, such as a phosphate (B84403) or formate (B1220265) buffer, would ensure full protonation and migration towards the cathode. nih.gov The use of uncoated fused-silica capillaries is common, where the negatively charged silanol (B1196071) groups at the capillary wall generate a cathodic EOF. libretexts.org

The following table outlines hypothetical CZE conditions for the analysis of this compound.

Table 2: Hypothetical CZE Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrumentation | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector) |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV, 214 nm and 265 nm |

Note: This data is hypothetical and serves as an example. Method development would be necessary for a specific application.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its chemical formula (C₇H₈N₂OS) to confirm its empirical formula and assess its purity.

Research Findings:

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic masses of its constituent elements. This provides a benchmark against which the experimental results from an elemental analyzer are compared. A close agreement between the found and calculated values is a strong indicator of the compound's identity and purity.

The table below presents the theoretical elemental composition of this compound.

Table 3: Elemental Composition of this compound (C₇H₈N₂OS)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 49.98 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.80 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.66 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.51 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 19.07 |

| Total | 168.214 | 100.00 |

Note: Values are calculated based on standard atomic weights.

Electrochemical Analysis and Voltammetry for Redox Properties

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule. For this compound, these methods can provide insights into its oxidation and reduction potentials, offering information about its electronic structure and potential reactivity in electron transfer processes.

Research Findings:

The electrochemical behavior of this compound will be influenced by both the pyridine ring and the thioamide group. The pyridine moiety can undergo reduction, while the thioamide group is generally more susceptible to oxidation compared to its amide counterpart. The presence of the electron-donating methoxy group on the pyridine ring would likely make the ring more difficult to reduce compared to unsubstituted pyridine. The thioamide group, containing a sulfur atom, is known to be electrochemically active. mdpi.com The oxidation of organic sulfur compounds can be complex, and the potential at which it occurs provides valuable information about the compound's susceptibility to oxidation. researchgate.netnih.gov

A hypothetical cyclic voltammetry experiment would involve scanning the potential and observing the resulting current. The table below illustrates the kind of data that might be obtained.

Table 4: Illustrative Electrochemical Data for this compound

| Parameter | Description |

|---|---|

| Experimental Setup | |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |

| Scan Rate | 100 mV/s |

| Observed Potentials (vs. Ag/AgCl) | |

| Anodic Peak Potential (Epa) | +1.1 V (Irreversible) |

| Cathodic Peak Potential (Epc) | -1.8 V (Irreversible) |

Note: This data is illustrative and based on general knowledge of similar functional groups. Actual values would need to be determined experimentally.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxypyridine-2-carbothioamide, and how can reaction yields be improved?

- Methodology :

- Start with 4-methoxypyridine-2-carboxylic acid as a precursor. React with thioamide-forming agents (e.g., Lawesson’s reagent) under inert conditions.

- Optimize solvent choice (e.g., THF or DMF) and temperature (reflux at 80–100°C) to enhance yield .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel (ethyl acetate/hexane gradients). Typical yields range from 30% to 80%, depending on substituent reactivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm). Thioamide protons (NH) may appear as broad singlets (~δ 10–12 ppm) .

- IR : Confirm the C=S stretch at ~1200–1250 cm⁻¹ and methoxy C-O at ~1250–1300 cm⁻¹.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What purification strategies mitigate common byproducts in thioamide synthesis?

- Methodology :

- Employ recrystallization from ethanol/water mixtures to remove unreacted starting materials.

- Use preparative HPLC for polar impurities, with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare experimental UV-Vis spectra with TD-DFT results to validate electronic transitions .

- Analyze charge distribution to predict nucleophilic/electrophilic sites for reactivity studies .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodology :

- Collect single-crystal X-ray data at low temperature (100 K). Refine structures using SHELXL (e.g., anisotropic displacement parameters for sulfur atoms). Address disorder in methoxy groups via PART instructions .

- Validate hydrogen bonding (N-H···S) using Olex2 or Mercury software .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity in pyridine-carbothioamide analogs?

- Methodology :

- Synthesize analogs with halogen or alkyl substituents. Test in vitro bioactivity (e.g., enzyme inhibition via Mosmann assays ).

- Correlate logP values (HPLC-derived) with cellular permeability. Use molecular docking (AutoDock Vina) to assess binding to targets like kinases .

Q. What mechanistic insights explain the reactivity of the thioamide group under oxidative conditions?

- Methodology :

- Perform kinetic studies using H₂O₂ or mCPBA as oxidants. Monitor reaction intermediates via in situ Raman spectroscopy.

- Propose pathways (e.g., sulfoxide formation) based on LC-MS and DFT-computed transition states .

Q. How does this compound’s stability vary under different storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation products via LC-MS.

- Store in amber vials under nitrogen at –20°C to prevent thioamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.